molecular formula C12H17F3NO4- B14117306 1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-4-carboxylate

1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-4-carboxylate

Cat. No.: B14117306
M. Wt: 296.26 g/mol
InChI Key: FZQHRSMRHOQSOY-UHFFFAOYSA-M
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Description

1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-4-carboxylate is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a piperidine ring substituted with a trifluoromethyl group and a tert-butoxycarbonyl (Boc) protecting group. It is widely used in various fields of scientific research due to its stability and reactivity.

Preparation Methods

The synthesis of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, trifluoromethylating agents, and tert-butyl chloroformate.

    Reaction Conditions: The piperidine ring is first functionalized with a trifluoromethyl group using a trifluoromethylating agent under controlled conditions

    Purification: The final product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc protecting group can be replaced with other functional groups using reagents like hydrochloric acid or trifluoroacetic acid.

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives.

Scientific Research Applications

1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-4-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of biological pathways and enzyme mechanisms due to its stability and reactivity.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The Boc protecting group provides stability, preventing premature reactions and ensuring the compound reaches its intended site of action.

Comparison with Similar Compounds

1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-4-carboxylate can be compared with other similar compounds such as:

    1-Boc-4-piperidylacetic acid: This compound also contains a Boc protecting group and a piperidine ring but lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    (2R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]aziridine-2-carboxylic acid: This compound features an aziridine ring instead of a piperidine ring, leading to distinct reactivity and applications.

The presence of the trifluoromethyl group in this compound makes it unique, providing enhanced stability and reactivity compared to its analogs.

Properties

Molecular Formula

C12H17F3NO4-

Molecular Weight

296.26 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)piperidine-4-carboxylate

InChI

InChI=1S/C12H18F3NO4/c1-11(2,3)20-10(19)16-5-4-7(9(17)18)8(6-16)12(13,14)15/h7-8H,4-6H2,1-3H3,(H,17,18)/p-1

InChI Key

FZQHRSMRHOQSOY-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C(F)(F)F)C(=O)[O-]

Origin of Product

United States

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